5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Substitution Reactions: The introduction of the 4-ethylphenyl and 3-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and a suitable solvent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Properties
CAS No. |
1291836-34-4 |
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Molecular Formula |
C19H21N5O2 |
Molecular Weight |
351.41 |
IUPAC Name |
5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
HDDLEXGBNSLFOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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